N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide
CAS No.: 852851-65-1
Cat. No.: VC5080450
Molecular Formula: C14H17N3OS
Molecular Weight: 275.37
* For research use only. Not for human or veterinary use.
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide - 852851-65-1](/images/structure/VC5080450.png)
Specification
CAS No. | 852851-65-1 |
---|---|
Molecular Formula | C14H17N3OS |
Molecular Weight | 275.37 |
IUPAC Name | N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-3-methylbutanamide |
Standard InChI | InChI=1S/C14H17N3OS/c1-9(2)7-13(18)16-11-5-3-10(4-6-11)12-8-19-14(15)17-12/h3-6,8-9H,7H2,1-2H3,(H2,15,17)(H,16,18) |
Standard InChI Key | LHQHVAZVWMPTRJ-UHFFFAOYSA-N |
SMILES | CC(C)CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Descriptors
The IUPAC name N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]butanamide reflects its core structure:
Key molecular descriptors:
Property | Value | Method/Source |
---|---|---|
Molecular formula | C₁₃H₁₅N₃OS | PubChem |
Molecular weight | 261.34 g/mol | PubChem |
SMILES | CCC(C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N | PubChem |
InChIKey | GKOADFSLAGAFMT-UHFFFAOYSA-N | PubChem |
The thiazole ring (C₃H₂N₂S) contributes to π-π stacking and hydrogen-bonding interactions, critical for biological activity .
Physicochemical Properties
Solubility and Stability
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LogP: Predicted ~2.1 (moderate lipophilicity due to the thiazole and amide groups) .
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Aqueous solubility: <10 mg/mL (estimated via PubChem data) .
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Stability: Susceptible to hydrolysis under strong acidic/basic conditions due to the amide bond.
Spectroscopic Data
Technique | Key Signals | Inference |
---|---|---|
¹H NMR | δ 1.0 (t, 3H, CH₃), δ 6.8–7.6 (m, ArH) | Methyl groups and aromatic protons |
IR | 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N–H) | Amide and amine functionalities |
Biological Relevance and Applications
Target | Binding Affinity (Predicted) | Rationale |
---|---|---|
PI3Kα | Moderate (Kd ~100 nM) | Structural similarity to known inhibitors |
JAK2 | Low (Kd >1 μM) | Limited thiazole-kinase interactions |
Antibacterial Activity
Thiazole derivatives exhibit broad-spectrum antibacterial effects. The 2-amino group may chelate metal ions in bacterial enzymes .
Computational Insights
Density Functional Theory (DFT) Analysis
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